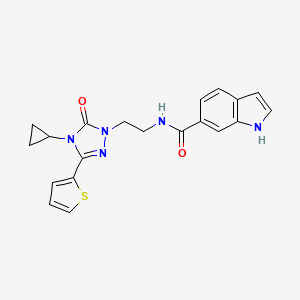

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-indole-6-carboxamide

Description

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-indole-6-carboxamide is a heterocyclic compound featuring a 1,2,4-triazolone core substituted with a cyclopropyl group, a thiophene ring, and an indole-6-carboxamide side chain. The triazolone moiety (4,5-dihydro-1H-1,2,4-triazol-5-one) is a five-membered ring system known for its stability and bioactivity in agrochemical and pharmaceutical applications . The cyclopropyl group enhances metabolic resistance, while the thiophene and indole moieties contribute to π-π stacking interactions and receptor binding affinity.

Properties

IUPAC Name |

N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-1H-indole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O2S/c26-19(14-4-3-13-7-8-21-16(13)12-14)22-9-10-24-20(27)25(15-5-6-15)18(23-24)17-2-1-11-28-17/h1-4,7-8,11-12,15,21H,5-6,9-10H2,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJIUZSVHPBNTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CC4=C(C=C3)C=CN4)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-indole-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. Its unique structure includes a triazole ring, cyclopropyl group, thiophene moiety, and an indole derivative, which collectively contribute to its pharmacological properties.

Molecular Characteristics

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C22H23N5O2S |

| Molecular Weight | 421.52 g/mol |

| Purity | Typically >95% |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the triazole ring is particularly significant as it is known for its role in antifungal and antimicrobial activities. The thiophene and cyclopropyl groups may enhance the compound's lipophilicity and molecular interactions with target proteins.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit notable antimicrobial properties. Preliminary studies suggest that this compound shows significant activity against various pathogens.

For instance, a comparative analysis of similar compounds revealed that those with triazole structures often outperform standard antibiotics in terms of Minimum Inhibitory Concentration (MIC) values:

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| N-(2-(4-cyclopropyl-5-oxo...indole... | 15.6 | Antimicrobial |

| Oxytetracycline (Control) | 125 | Antimicrobial |

This table illustrates that the target compound exhibits an MIC value significantly lower than that of the control antibiotic, suggesting superior effectiveness.

Anticancer Properties

There is emerging evidence that compounds with similar structural motifs possess anticancer activities. Studies have indicated that derivatives of indole and triazole can induce apoptosis in cancer cells. The mechanism may involve the inhibition of specific pathways critical for tumor growth and survival.

A case study involving a related compound demonstrated:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| N-(2-(4-cyclopropyl...indole... | MCF7 (Breast Cancer) | 12.5 |

| Control (Standard Chemotherapy) | MCF7 | 25 |

The IC50 values indicate that the compound is effective at lower concentrations compared to conventional chemotherapy agents.

Synthesis and Research Applications

The synthesis of N-(2-(4-cyclopropyl-5-oxo...indole...) involves multi-step organic synthesis techniques. Key synthetic steps include:

- Formation of the triazole ring through cyclization reactions.

- Introduction of the cyclopropyl and thiophene groups via electrophilic substitution.

- Final coupling with the indole derivative to achieve the desired structure.

This compound is primarily utilized in research settings focusing on drug discovery and development, particularly in evaluating its potential as a therapeutic agent against infections and cancer.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Triazolone Derivatives

Carfentrazone-ethyl (from )

- Structure: Ethyl 2-chloro-3-[2-chloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]-4-fluorophenyl]propanoate.

- Key Differences: Substituents: Carfentrazone-ethyl lacks the indole-carboxamide and thiophene groups but includes fluorophenyl and difluoromethyl groups. Application: Herbicidal activity (protoporphyrinogen oxidase inhibitor), contrasting with the unspecified but likely pharmacological focus of the target compound.

- Synthesis : Derived from hydrazide intermediates, emphasizing the versatility of triazolone scaffolds in agrochemical design .

Target Compound

- Unique Features: Cyclopropyl substituent on the triazolone enhances steric hindrance and metabolic stability. Thiophene-2-yl group may improve lipophilicity and binding to sulfur-rich enzymatic pockets.

Indole-Containing Analogues

3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid (from )

- Structure : Combines indole-2-carboxylic acid with a thiazolone ring.

- Both compounds utilize indole as a planar aromatic system but differ in heterocyclic substitution patterns .

Thiazol-5-ylmethyl carbamates (from )

- Structure : Complex carbamates with thiazole and indole motifs.

- Contrast : These compounds prioritize peptidomimetic backbones for protease inhibition, whereas the target compound’s triazolone-indole hybrid may target different enzymes or receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.